molecular formula C27H23NO5 B2810529 7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904433-47-2

7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2810529
CAS No.: 904433-47-2
M. Wt: 441.483
InChI Key: ZRSBJRDIGPXODD-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a [1,3]dioxolo[4,5-g]quinolin-8-one core substituted with a 4-ethoxybenzoyl group at position 7 and a 4-methylbenzyl group at position 5. Its synthesis involves multi-step reactions, including iodination and coupling of intermediates (e.g., ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate derivatives) under reflux conditions .

Properties

IUPAC Name

7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-3-31-20-10-8-19(9-11-20)26(29)22-15-28(14-18-6-4-17(2)5-7-18)23-13-25-24(32-16-33-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSBJRDIGPXODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction or Skraup synthesis.

    Introduction of the dioxolo group: This step may involve the use of appropriate protecting groups and subsequent cyclization reactions.

    Benzoylation and benzylation:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

“7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “7-(4-ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,3]dioxolo[4,5-g]quinolin-8-one derivatives, with variations in substituents at positions 5 and 7 influencing physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 5 Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Activities
7-(4-Ethoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one (Target) 4-Methylbenzyl 4-Ethoxybenzoyl C₂₆H₂₃NO₅ 437.47 Not reported
5-[(3-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one 3-Fluorophenylmethyl 4-Methylbenzoyl C₂₅H₁₈FNO₄ 415.42 logP: 4.86; logSw: -4.63
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 3-Methylbenzyl 4-Fluorobenzoyl C₂₅H₁₈FNO₄ 415.41 CAS: 904433-73-4
5-[(4-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one 4-Fluorophenylmethyl 4-Methylbenzoyl C₂₅H₁₈FNO₄ 415.41 ChemDiv ID: C567-0517
7-(3,4-Dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 3-Methylbenzyl 3,4-Dimethylbenzoyl C₂₇H₂₃NO₄ 425.48 Not reported

Key Observations:

Substituent Effects on Lipophilicity: The 3-fluorophenylmethyl analog (logP = 4.86) is more lipophilic than the target compound (predicted logP ~4.5), likely due to fluorine’s electron-withdrawing nature enhancing membrane permeability .

Impact of Fluorine Substitution :

  • Fluorine at position 7 (e.g., 4-fluorobenzoyl in ) may improve metabolic stability and bioavailability compared to ethoxy or methyl groups .

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